molecular formula C13H19ClN2O2S B2567345 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide CAS No. 1184458-70-5

6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide

Cat. No. B2567345
CAS RN: 1184458-70-5
M. Wt: 302.82
InChI Key: RUTDIVRTMCYPTQ-UHFFFAOYSA-N
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Description

6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide, also known as CES, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. In pharmacology, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been studied for its effects on ion channels and receptors, such as the TRPV1 receptor and the P2X7 receptor. In neuroscience, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been investigated for its potential as a neuroprotective agent and for its effects on neuronal signaling.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide is not fully understood, but it has been reported to act on various targets in the body, including ion channels and receptors. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to inhibit the TRPV1 receptor, which is involved in pain sensation and inflammation. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has also been reported to inhibit the P2X7 receptor, which is involved in immune responses and inflammation. Additionally, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to have antioxidant and neuroprotective effects.
Biochemical and Physiological Effects:
6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of microglia, which are involved in neuroinflammation. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has also been reported to reduce pain sensation in animal models of neuropathic pain. Additionally, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to have antioxidant effects and to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been reported to have low toxicity and side effects, making it a safer alternative to other compounds. However, one limitation of using 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide in lab experiments is its limited availability and high cost, which may limit its widespread use.

Future Directions

There are several future directions for the study of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide, including further investigation of its mechanism of action and potential therapeutic applications. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide for these applications. Furthermore, the development of novel derivatives of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide with improved potency and selectivity may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis method of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide involves the reaction of 6-chloronicotinic acid with 2-ethylcyclohexylamine and then sulfonation with sulfuric acid. The final product is obtained after purification through recrystallization. This method has been reported to yield high purity and yield of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide.

properties

IUPAC Name

6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-2-10-5-3-4-6-12(10)16-19(17,18)11-7-8-13(14)15-9-11/h7-10,12,16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTDIVRTMCYPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NS(=O)(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide

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